molecular formula C15H15Cl2N3 B2717993 2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride CAS No. 1052414-60-4

2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride

Cat. No.: B2717993
CAS No.: 1052414-60-4
M. Wt: 308.21
InChI Key: RRHBSHSJAJKZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems in natural products and drugs, known for their various biologically vital properties . This compound features a unique structure combining a pyridine ring and an indole moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride typically involves the construction of the indole and pyridine rings followed by their coupling. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone, which is then treated with 2-cyanothioacetamide to yield the pyridinethione precursor . This precursor undergoes further reactions with various reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure.

Chemical Reactions Analysis

Types of Reactions

2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, indole derivatives are known to interact with cell signaling pathways, influencing processes like cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride is unique due to its combined indole and pyridine structure, which imparts distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(7-chloro-2-pyridin-4-yl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3.ClH/c16-13-3-1-2-11-12(4-7-17)14(19-15(11)13)10-5-8-18-9-6-10;/h1-3,5-6,8-9,19H,4,7,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHBSHSJAJKZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2CCN)C3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.